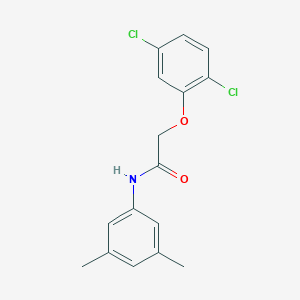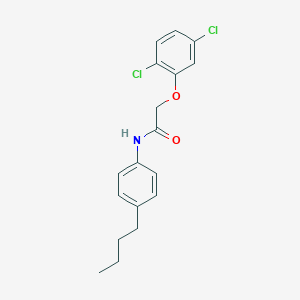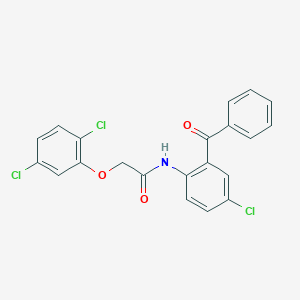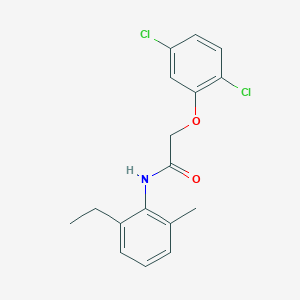![molecular formula C15H16BrNO B405858 [(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B405858.png)
[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that belongs to the class of benzylamines It features a bromine atom and a methoxy group attached to the benzylamine structure, which can influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine typically involves the reaction of 4-bromobenzylamine with 4-methoxybenzyl chloride under basic conditions. A common method includes:
- Dissolving 4-bromobenzylamine in a suitable solvent such as dichloromethane.
- Adding a base like sodium hydroxide or potassium carbonate to the solution.
- Introducing 4-methoxybenzyl chloride to the reaction mixture.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromobenzyl)-N-(4-hydroxybenzyl)amine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-chlorobenzyl)-N-(4-methoxybenzyl)amine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine is unique due to the combination of bromine and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H16BrNO |
|---|---|
Molekulargewicht |
306.2g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
ZXLVQDYGDDWXQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B405779.png)
![{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE](/img/structure/B405780.png)
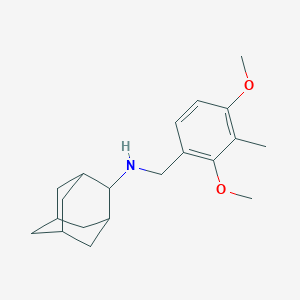
![4-{[2-(1,3-Benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxyphenyl thiocyanate](/img/structure/B405785.png)
![Butyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B405790.png)
![Butyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B405791.png)
![ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
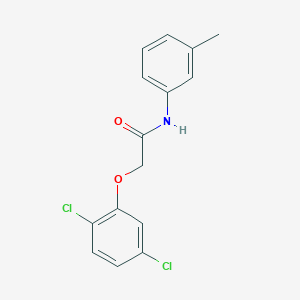
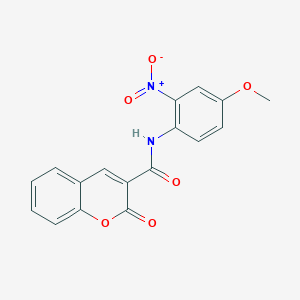
![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
